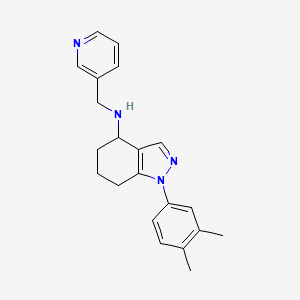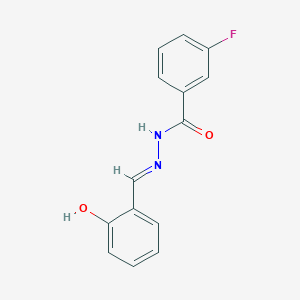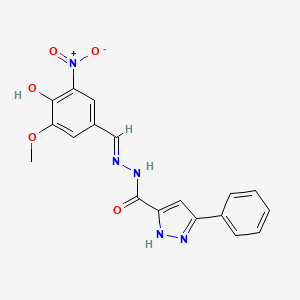
N-cyclohexyl-2-(3-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(3-methylphenoxy)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
N-cyclohexyl-2-(3-methylphenoxy)propanamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This prevents the influx of calcium ions into the neuron and the induction of LTP. This compound has been shown to be highly selective for the NMDA receptor and does not affect other ionotropic glutamate receptors such as AMPA and kainate receptors.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by this compound has been shown to have several biochemical and physiological effects. This compound has been shown to prevent the induction of LTP, which is an important mechanism for learning and memory. This compound has also been shown to reduce the release of neurotransmitters such as glutamate and dopamine, which are involved in pain perception and addiction. In addition, this compound has been shown to protect neurons from excitotoxicity, which is a pathological process that occurs when neurons are exposed to excessive amounts of glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclohexyl-2-(3-methylphenoxy)propanamide in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to specifically target the NMDA receptor without affecting other ionotropic glutamate receptors. However, one of the limitations of using this compound is its short half-life, which requires frequent dosing in experiments. In addition, this compound has been shown to have some off-target effects, such as inhibition of voltage-gated calcium channels.
Orientations Futures
There are several future directions for research involving N-cyclohexyl-2-(3-methylphenoxy)propanamide. One area of research is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from excitotoxicity, which may have implications for the treatment of these diseases. Another area of research is the role of the NMDA receptor in pain perception and addiction. This compound has been shown to reduce the release of neurotransmitters involved in these processes, which may have implications for the development of new treatments for these conditions. Finally, there is a need for the development of new compounds that have a longer half-life and fewer off-target effects than this compound.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(3-methylphenoxy)propanamide involves the reaction of cyclohexanone with 3-methylphenol in the presence of potassium hydroxide and subsequent reaction with 2-bromo-2-methylpropionic acid. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-cyclohexyl-2-(3-methylphenoxy)propanamide has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. This compound has been shown to block the NMDA receptor and prevent the induction of long-term potentiation (LTP) in the hippocampus, which is an important mechanism for learning and memory. This compound has also been used to study the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-6-10-15(11-12)19-13(2)16(18)17-14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQICVEGNOAVRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-[(2-oxo-2-phenylethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6020108.png)
![{5-[2-(1-naphthylmethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6020111.png)
![dimethyl 5-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]isophthalate](/img/structure/B6020116.png)
![2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6020124.png)
![methyl N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-N-methylglycinate](/img/structure/B6020129.png)

![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6020142.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6020149.png)


![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020179.png)
![(1S*,4S*)-2-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6020188.png)
![2-acetyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6020194.png)
![3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B6020202.png)